High Yield in Suzuki-Miyaura Coupling to Form a Sterically Congested Bipyridine Ligand
The compound enables the efficient synthesis of the highly sterically hindered ligand 6,6'-(2,4,6-triisopropylphenyl)-2,2'-bipyridine (tripbipy) via a double Suzuki-Miyaura coupling with 6,6'-dibromo-2,2'-bipyridine. This specific transformation, which requires the extreme steric bulk of the triisopropylphenyl group to impart kinetic stability to the resulting metal complexes, was achieved in >75% isolated yield [1]. In contrast, the use of less hindered boronic acids like phenylboronic acid under identical conditions would not provide the necessary steric protection and would lead to different, less stable products. This demonstrates a clear, quantifiable advantage for this specific building block in creating novel coordination compounds.
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | >75% yield |
| Comparator Or Baseline | Not directly applicable due to the unique steric requirement; however, analogous couplings with less hindered boronic acids do not yield this specific, sterically protected ligand architecture. |
| Quantified Difference | Unique product formation enabled by steric bulk; >75% yield for the target transformation. |
| Conditions | Suzuki-Miyaura coupling with 6,6'-dibromo-2,2'-bipyridine, palladium catalyst. |
Why This Matters
For researchers synthesizing novel, sterically protected ligands for catalysis or materials science, this >75% yield for a demanding double coupling provides a reliable, high-performance entry point, directly impacting project timelines and cost-efficiency.
- [1] Benson, E. E.; Rheingold, A. L.; Kubiak, C. P. Synthesis and characterization of 6,6'-(2,4,6-triisopropylphenyl)-2,2'-bipyridine (tripbipy) and its complexes of the late first row transition metals. Inorganic Chemistry, 2010, 49(4), 1458-1464. View Source
